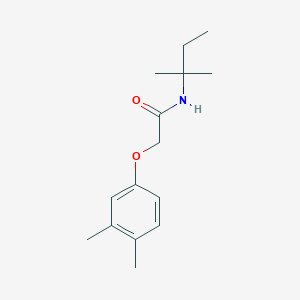
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide
説明
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as disease-modifying anti-rheumatic drugs (DMARDs) and has been shown to have promising effects in the treatment of autoimmune diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1). These cytokines play a key role in the development of autoimmune diseases by promoting inflammation and tissue damage.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1, as well as other markers of inflammation such as C-reactive protein (CRP). It has also been shown to reduce the number of immune cells that are involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide is that it has been extensively studied for its potential therapeutic applications, meaning that there is a wealth of scientific data available on its effects. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.
将来の方向性
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide. One area of interest is in the development of new formulations that can improve its bioavailability and efficacy. Another area of interest is in the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, there is a need for further research into the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide in humans, particularly in the context of long-term treatment.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It has been shown to have disease-modifying effects, meaning that it can slow down or even halt the progression of these diseases.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-2-1-8(11(16)6-9)5-13(19)18-12-4-3-10(15)7-17-12/h1-4,6-7H,5H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZUWUMKYZMARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3482895.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3482902.png)

![4-bromo-N-{[(2-bromophenyl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3482914.png)
![diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B3482920.png)
![6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B3482924.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3482929.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(cyclopentyloxy)benzamide](/img/structure/B3482931.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3482932.png)

![4-chloro-1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3482947.png)
![3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3482961.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3482985.png)